
Zoledronic acid hydrate
Vue d'ensemble
Description
Il est largement utilisé dans le traitement de diverses maladies osseuses, notamment l'ostéoporose, la maladie de Paget, l'hypercalcémie de malignité, le myélome multiple et les métastases osseuses de tumeurs solides . L'acide zolédronique hydrate agit en inhibant la résorption osseuse médiée par les ostéoclastes, réduisant ainsi le renouvellement osseux et augmentant la densité osseuse .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de l'acide zolédronique implique généralement la bis-phosphorylation de l'acide 2-(1H-imidazol-1-yl)acétique. Le processus commence par la synthèse de l'acide imidazol-1-yl-acétique (IAA) à partir de l'imidazole en utilisant une réaction de substitution pour introduire l'acide carboxylique sur le cycle . L'IAA est ensuite converti en sa forme chlorhydrate, qui subit une phosphorylation en utilisant du trichlorure de phosphore et de l'acide phosphoreux dans des conditions contrôlées . L'intermédiaire est hydrolysé pour donner de l'acide zolédronique .
Méthodes de production industrielle : Dans les milieux industriels, la production d'acide zolédronique implique un processus en plusieurs étapes. La matière de départ, l'imidazole, est mise à réagir avec le chloroacétate de méthyle pour former l'IAA, qui est ensuite hydrolysé pour produire le chlorhydrate d'IAA . Le chlorhydrate est soumis à une phosphorylation et une hydrolyse ultérieure pour obtenir de l'acide zolédronique . Le processus est optimisé pour garantir un rendement élevé et une pureté élevée, avec un contrôle minutieux des conditions de réaction et des étapes de purification .
Analyse Des Réactions Chimiques
Types de réactions : L'acide zolédronique subit diverses réactions chimiques, notamment :
Réactions de substitution : Le cycle imidazole peut participer à des réactions de substitution pour introduire différents groupes fonctionnels.
Hydrolyse : L'intermédiaire de phosphorylation est hydrolysé pour donner le produit final.
Réactifs et conditions courants :
Acide phosphoreux (H₃PO₃) : Utilisé à l'étape de phosphorylation.
Trichlorure de phosphore (PCl₃) : Réagit avec le chlorhydrate d'IAA pour former l'intermédiaire de phosphorylation.
Acide méthanesulfonique : Utilisé comme solubilisant dans certaines voies de synthèse.
Principaux produits formés : Le produit principal de ces réactions est l'acide zolédronique, avec des sous-produits potentiels comprenant des dérivés de l'imidazole et des intermédiaires d'acide phosphonique .
4. Applications de la recherche scientifique
L'acide zolédronique hydrate a une large gamme d'applications dans la recherche scientifique :
Biologie : Étudié pour ses effets sur le métabolisme osseux et l'activité des ostéoclastes.
Médecine : Largement utilisé dans le traitement des maladies osseuses, notamment l'ostéoporose, la maladie de Paget et les métastases osseuses.
Industrie : Employé dans l'industrie pharmaceutique pour la production de médicaments bisphosphonates.
5. Mécanisme d'action
L'acide zolédronique hydrate exerce ses effets en inhibant la farnésyl diphosphate synthase, une enzyme impliquée dans la voie du mévalonate . Cette inhibition empêche la prénylation des petites protéines de signalisation GTPase, qui sont essentielles à la fonction des ostéoclastes . Par conséquent, la résorption osseuse médiée par les ostéoclastes est réduite, ce qui entraîne une diminution du renouvellement osseux et une augmentation de la densité osseuse . Le composé induit également l'apoptose des ostéoclastes, contribuant ainsi davantage à ses effets anti-résorptifs .
Composés similaires :
Acide alendronique : Un autre bisphosphonate utilisé pour traiter l'ostéoporose et d'autres maladies osseuses.
Acide ibandronique : Utilisé pour le traitement de l'ostéoporose et des métastases osseuses.
Acide risédronique : Employé dans le traitement de l'ostéoporose et de la maladie de Paget.
Comparaison : L'acide zolédronique hydrate est unique parmi les bisphosphonates en raison de sa forte puissance et de sa longue durée d'action . Contrairement aux bisphosphonates oraux tels que l'acide alendronique et l'acide risédronique, l'acide zolédronique est administré par voie intraveineuse, ce qui permet une posologie moins fréquente (une fois par an) et une meilleure observance du patient . De plus, il a été démontré que l'acide zolédronique a une affinité plus élevée pour les minéraux osseux et une plus grande efficacité pour réduire le risque de fracture .
Applications De Recherche Scientifique
Treatment of Osteoporosis
Zoledronic acid is widely recognized for its role in the prevention and treatment of osteoporosis, particularly in postmenopausal women and men at high risk of fractures.
- Mechanism : It acts as an antiresorptive agent, inhibiting osteoclast-mediated bone resorption, which leads to an increase in bone mineral density (BMD) and a reduction in fracture risk.
- Clinical Evidence : In the HORIZON Pivotal Fracture Trial, a single 5 mg intravenous infusion of zoledronic acid increased BMD by 6.7% in the lumbar spine and 5.1% in the femoral neck over three years. It also reduced the incidence of vertebral fractures by 70% and hip fractures by 41% compared to placebo .
Study | Population | Treatment | Outcomes |
---|---|---|---|
HORIZON | 7765 postmenopausal women | 5 mg IV zoledronic acid annually | 70% reduction in vertebral fractures; 41% reduction in hip fractures |
HORIZON Recurrent Fracture Trial | 1065 patients post-hip fracture | 5 mg IV zoledronic acid within 90 days post-surgery | 35% reduction in new clinical fractures; 28% reduction in mortality |
Management of Hypercalcemia of Malignancy
Zoledronic acid is also indicated for the treatment of hypercalcemia associated with malignancies.
- Indication : It is used when patients exhibit moderate to severe hypercalcemia due to malignancies such as breast cancer or multiple myeloma.
- Dosage : Typically administered as a single IV infusion of 4 mg, zoledronic acid effectively reduces serum calcium levels .
Prevention of Skeletal-Related Events (SREs)
In patients with advanced malignancies involving bone, zoledronic acid is employed to prevent skeletal-related events.
- Applications : It helps prevent pathological fractures, spinal compression, and the need for radiation or surgery to bone.
- Clinical Findings : Studies indicate that zoledronic acid significantly reduces the incidence of SREs among patients with bone metastases from solid tumors .
Adjuvant Therapy in Cancer Treatment
Emerging evidence suggests that zoledronic acid may have anticancer properties beyond its skeletal benefits.
- Breast Cancer Studies : Clinical trials such as ABCSG-12 and ZO-FAST have shown that adding zoledronic acid to adjuvant therapy improves disease-free survival rates among breast cancer patients .
- Mechanism : Zoledronic acid appears to inhibit tumor metastasis by blocking angiogenesis and reducing tumor cell adhesion and proliferation .
Other Applications
Zoledronic acid has been explored for additional therapeutic uses:
- Paget's Disease : Effective in treating Paget's disease of bone, where it helps normalize bone turnover.
- Multiple Myeloma : Used in conjunction with other therapies to manage bone lesions associated with multiple myeloma.
Case Studies and Clinical Trials
Several case studies highlight the effectiveness and safety profile of zoledronic acid:
- Case Study on Osteoporosis Management : A patient with severe osteoporosis received annual infusions of zoledronic acid over three years, resulting in significant improvements in BMD and a notable decrease in fracture incidence.
- Clinical Trial on Hypercalcemia : A trial involving patients with malignancy-related hypercalcemia demonstrated rapid normalization of calcium levels following a single infusion of zoledronic acid.
Adverse Effects
While generally well-tolerated, zoledronic acid can cause side effects such as:
- Flu-like symptoms
- Myalgia
- Renal dysfunction
- Osteonecrosis of the jaw (rare)
Monitoring renal function prior to administration is recommended due to the potential for renal impairment .
Mécanisme D'action
Zoledronic acid hydrate exerts its effects by inhibiting farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function . As a result, osteoclast-mediated bone resorption is reduced, leading to decreased bone turnover and increased bone density . The compound also induces apoptosis in osteoclasts, further contributing to its anti-resorptive effects .
Comparaison Avec Des Composés Similaires
Alendronic Acid: Another bisphosphonate used to treat osteoporosis and other bone diseases.
Ibandronic Acid: Used for the treatment of osteoporosis and bone metastases.
Risedronic Acid: Employed in the treatment of osteoporosis and Paget’s disease.
Comparison: Zoledronic acid hydrate is unique among bisphosphonates due to its high potency and long duration of action . Unlike oral bisphosphonates such as alendronic acid and risedronic acid, zoledronic acid is administered intravenously, allowing for less frequent dosing (once a year) and improved patient compliance . Additionally, zoledronic acid has been shown to have a higher affinity for bone mineral and greater efficacy in reducing fracture risk .
Activité Biologique
Overview
Zoledronic acid hydrate, a nitrogen-containing bisphosphonate, is primarily used in the treatment of bone-related conditions such as osteoporosis and metastatic bone disease. Its biological activity is characterized by potent inhibition of osteoclastic bone resorption and various anti-tumor effects, which are attributed to its interference with the mevalonate pathway and farnesyl diphosphate (FPP) synthase inhibition.
The primary mechanism by which zoledronic acid exerts its effects is through the inhibition of FPP synthase, leading to decreased protein prenylation, which is crucial for osteoclast function. This inhibition results in reduced bone resorption and has implications in cancer biology as well.
Key Mechanisms:
- Inhibition of Osteoclast Activity : Zoledronic acid binds to hydroxyapatite in bone, preventing osteoclast-mediated resorption.
- Inhibition of Mevalonate Pathway : By blocking FPP synthase, zoledronic acid disrupts the mevalonate pathway, which is essential for the post-translational modification of small GTPases like RhoA, affecting cell signaling pathways critical for tumor growth and metastasis .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and pancreatic cancers, through mechanisms involving NF-κB inactivation and mitochondrial dysfunction .
Biological Activity in Cancer Treatment
Research indicates that zoledronic acid not only aids in managing bone density but also exhibits anti-cancer properties. It has been demonstrated to inhibit tumor growth and metastasis in various models.
Case Studies:
- Prostate Cancer : A study involving prostatic cell lines (LnCAP, PC-3) showed that zoledronic acid inhibited cell proliferation in a dose-dependent manner. The non-tumoral cell line PNT1-A was most affected with an IC50 of 11 μM .
- Breast Cancer : In vitro studies have shown that zoledronic acid can reverse epithelial-mesenchymal transition (EMT) in breast cancer cells, significantly reducing their renewal capacity and invasive potential .
Pharmacokinetics
Zoledronic acid is administered intravenously and exhibits a triphasic elimination pattern. The initial rapid phase is followed by a slower distribution phase, with a terminal half-life of approximately 167 hours. About 39-46% of the administered dose is excreted unchanged via the kidneys within 24 hours .
Renal Function Considerations
The use of zoledronic acid is associated with potential renal impairment, particularly if hydration protocols are not followed. A retrospective study analyzed the effects of different hydration doses on renal function among patients receiving zoledronic acid for osteoporosis. The study found that higher hydration doses (750 mL and above) were associated with less renal impairment compared to lower doses (250 mL) .
Hydration Study Results:
Hydration Group | Number of Patients | Mean Change in Serum Creatinine (Scr) | Mean Change in eGFR |
---|---|---|---|
Group A (250 mL) | 50 | Significant increase | Significant decrease |
Group B (500 mL) | 44 | Moderate increase | Moderate decrease |
Group C (750 mL) | 36 | Minimal change | Minimal change |
Group D (1000 mL) | 40 | No significant change | No significant change |
Adverse Effects
Common adverse effects associated with zoledronic acid include transient flu-like symptoms, renal impairment, and rare instances of osteonecrosis of the jaw. Monitoring renal function before and after administration is crucial to mitigate risks .
Propriétés
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXFIVRTGHOMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168029 | |
Record name | Zoledronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165800-06-6 | |
Record name | Zoledronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoledronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOLEDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?
A1: this compound is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]
Q2: What is the chemical structure and formula of this compound?
A2: this compound is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for this compound.
Q3: How effective is this compound in preventing skeletal-related events (SREs) in cancer patients with bone metastases?
A3: Studies suggest that administering this compound every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []
Q4: Can this compound be used alongside other cancer treatments, like radiotherapy?
A4: Yes, research suggests that combining this compound with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]
Q5: Are there any alternative treatments for bone metastases, especially if this compound is ineffective?
A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where this compound administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from this compound to Denosumab. []
Q6: Are there any known long-term effects or complications associated with this compound use?
A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including this compound, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.
Q7: What are the typical administration routes and dosages of this compound?
A7: this compound is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.
Q8: Are there any specific biomarkers used to monitor the effectiveness of this compound therapy?
A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving this compound. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]
Q9: What is the significance of using low-dose S-1 therapy in combination with this compound in elderly patients with advanced gastric cancer and bone metastases?
A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and this compound is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.